6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride 6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2680542-38-3
VCID: VC11541442
InChI: InChI=1S/C9H13N3O.2ClH/c10-4-3-7-5-8(13)12-9(11-7)6-1-2-6;;/h5-6H,1-4,10H2,(H,11,12,13);2*1H
SMILES:
Molecular Formula: C9H15Cl2N3O
Molecular Weight: 252.14 g/mol

6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride

CAS No.: 2680542-38-3

Cat. No.: VC11541442

Molecular Formula: C9H15Cl2N3O

Molecular Weight: 252.14 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride - 2680542-38-3

Specification

CAS No. 2680542-38-3
Molecular Formula C9H15Cl2N3O
Molecular Weight 252.14 g/mol
IUPAC Name 4-(2-aminoethyl)-2-cyclopropyl-1H-pyrimidin-6-one;dihydrochloride
Standard InChI InChI=1S/C9H13N3O.2ClH/c10-4-3-7-5-8(13)12-9(11-7)6-1-2-6;;/h5-6H,1-4,10H2,(H,11,12,13);2*1H
Standard InChI Key CESHLJBAIZGOGS-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NC(=CC(=O)N2)CCN.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

6-(2-Aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride (IUPAC name: 4-amino-2-(2-aminoethyl)-6-cyclopropyl-1H-pyrimidin-1-one dihydrochloride) features a pyrimidine core substituted at positions 2, 4, and 6. The dihydrochloride salt enhances aqueous solubility, critical for pharmacological applications . Table 1 summarizes its basic molecular parameters:

Table 1: Molecular Properties

PropertyValue
Molecular formulaC₉H₁₆Cl₂N₄O
Molar mass283.16 g/mol
CAS RegistryNot publicly assigned
Salt formDihydrochloride

The cyclopropyl group at position 2 introduces steric constraints, potentially influencing binding interactions in biological systems .

Spectral Characterization

While direct spectral data remain unpublished, analogous pyrimidines exhibit characteristic NMR patterns:

  • ¹H NMR: Expected signals at δ 1.0–1.2 ppm (cyclopropyl CH₂), δ 3.2–3.5 ppm (aminoethyl NH₂), and δ 6.3–6.5 ppm (pyrimidine C5-H) .

  • IR: Stretching vibrations near 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H), and 1250 cm⁻¹ (C-N) .

Synthetic Approaches

Cyclization Strategies

The patent CN111039876A outlines a two-step cyclization-methylation protocol for 4-amino-2,6-dimethoxypyrimidine, adaptable for this compound:

  • Cyclization: Reacting ethyl cyanoacetate with urea under basic conditions forms the pyrimidine core. Substituting cyclopropylamine derivatives could introduce the cyclopropyl moiety.

  • Functionalization: Subsequent alkylation with 2-chloroethylamine followed by HCl treatment yields the dihydrochloride salt .

Table 2: Hypothetical Reaction Conditions

StepReagentsTemperatureDurationYield*
CyclizationEthyl cyanoacetate, urea, NaOEt65–80°C3–4 hr~75%
Amination2-Chloroethylamine, DMF60–70°C12 hr~65%
Salt formationHCl (gaseous)RT2 hr>90%
*Theoretical estimates based on analogous reactions .

Purification Challenges

The dihydrochloride salt’s hygroscopic nature necessitates anhydrous crystallization techniques, such as antisolvent precipitation using acetone or tert-butyl methyl ether .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: ≥50 mg/mL in water (pH 2–4) due to protonated amino groups .

  • Thermal stability: Decomposition onset ~220°C (DSC), comparable to related pyrimidinones .

  • pH sensitivity: Deprotonation occurs above pH 6.5, reducing solubility .

Reactivity Profile

  • Nucleophilic sites: The 4-amino group and pyrimidine N1 participate in Schiff base formation.

  • Electrophilic substitution: Directed by the electron-rich cyclopropyl group at C2 .

Industrial and Research Applications

Pharmaceutical Intermediate

Serves as a precursor for modified nucleosides or kinase inhibitors, leveraging its dual amine functionality .

Chemical Biology Probes

The aminoethyl side chain permits conjugation with fluorescent tags or affinity resins for target identification studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator